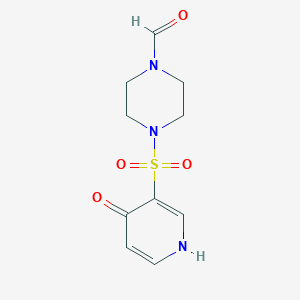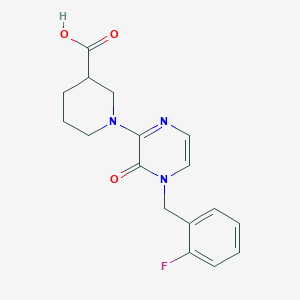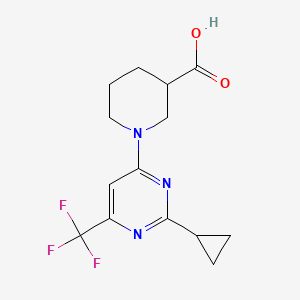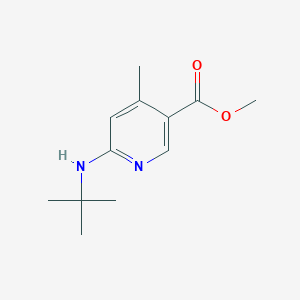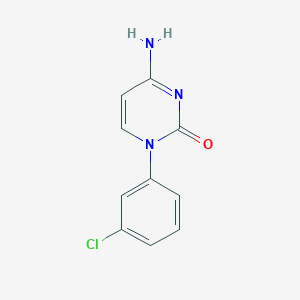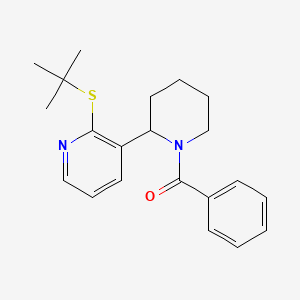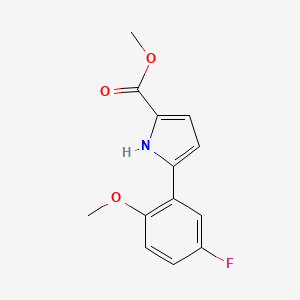
Methyl 5-(5-fluoro-2-methoxyphenyl)-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 5-(5-fluoro-2-metoxifenil)-1H-pirrol-2-carboxilato de metilo es un compuesto orgánico que pertenece a la clase de derivados de pirrol. Este compuesto se caracteriza por la presencia de un átomo de flúor y un grupo metoxi unidos a un anillo fenilo, que está unido a un anillo de pirrol a través de un enlace éster carboxilato. Las características estructurales únicas de este compuesto lo convierten en un tema interesante para varios estudios químicos y biológicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 5-(5-fluoro-2-metoxifenil)-1H-pirrol-2-carboxilato de metilo normalmente implica los siguientes pasos:
Formación del intermedio Fluoro-Metoxi Fenil:
Formación del anillo de pirrol: El intermedio se somete a continuación a una reacción de ciclización para formar el anillo de pirrol.
Esterificación: El paso final implica la esterificación del grupo carboxilo para formar el éster metílico.
Métodos de producción industrial
La producción industrial del 5-(5-fluoro-2-metoxifenil)-1H-pirrol-2-carboxilato de metilo sigue rutas sintéticas similares, pero a una escala mayor. El proceso se optimiza para obtener rendimientos y pureza más altos, a menudo involucrando técnicas avanzadas como la síntesis de flujo continuo y el seguimiento automatizado de las reacciones .
Análisis De Reacciones Químicas
Tipos de reacciones
El 5-(5-fluoro-2-metoxifenil)-1H-pirrol-2-carboxilato de metilo sufre varias reacciones químicas, que incluyen:
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, peróxido de hidrógeno.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio.
Sustitución: Nucleófilos como aminas, tioles o haluros.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos del 5-(5-fluoro-2-metoxifenil)-1H-pirrol-2-carboxilato de metilo .
Aplicaciones Científicas De Investigación
El 5-(5-fluoro-2-metoxifenil)-1H-pirrol-2-carboxilato de metilo tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción del 5-(5-fluoro-2-metoxifenil)-1H-pirrol-2-carboxilato de metilo implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos . Las dianas moleculares y vías exactas dependen de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos similares
Singularidad
El 5-(5-fluoro-2-metoxifenil)-1H-pirrol-2-carboxilato de metilo es único debido a su combinación específica de un átomo de flúor, un grupo metoxi y un anillo de pirrol. Esta estructura única confiere propiedades químicas y biológicas distintas, lo que lo convierte en un producto valioso para diversas aplicaciones de investigación e industriales .
Propiedades
Fórmula molecular |
C13H12FNO3 |
|---|---|
Peso molecular |
249.24 g/mol |
Nombre IUPAC |
methyl 5-(5-fluoro-2-methoxyphenyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C13H12FNO3/c1-17-12-6-3-8(14)7-9(12)10-4-5-11(15-10)13(16)18-2/h3-7,15H,1-2H3 |
Clave InChI |
KDCNGZMNOLPBLL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)F)C2=CC=C(N2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


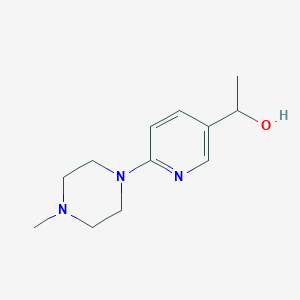
![2-(4-Oxo-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11797968.png)


![6-Ethyl-2-(3-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11797985.png)
